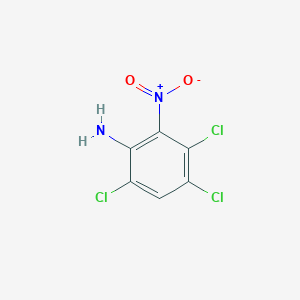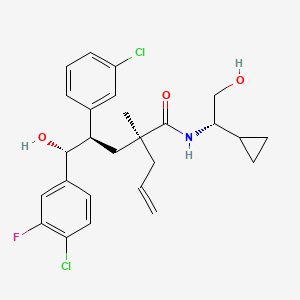![molecular formula C14H19NO3 B13349609 Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- CAS No. 826993-50-4](/img/structure/B13349609.png)
Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a 2-methyl-1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine typically involves the following steps:
Formation of the 2-Methyl-1,3-dioxolane moiety: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst.
Attachment to the phenyl ring: The 2-methyl-1,3-dioxolane moiety is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the morpholine ring: Finally, the morpholine ring is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the morpholine ring and the dioxolane moiety can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine is unique due to the combination of the morpholine ring and the 2-methyl-1,3-dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
826993-50-4 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC 名称 |
4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C14H19NO3/c1-14(17-10-11-18-14)12-2-4-13(5-3-12)15-6-8-16-9-7-15/h2-5H,6-11H2,1H3 |
InChI 键 |
PVGYTTLBMYGLPW-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)C2=CC=C(C=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


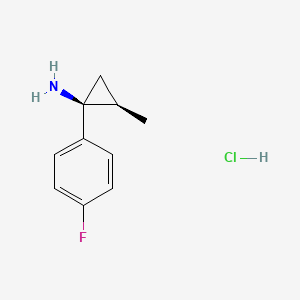
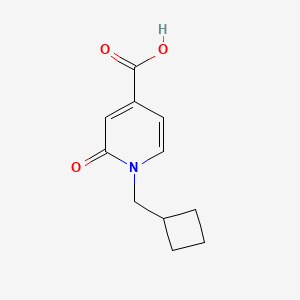

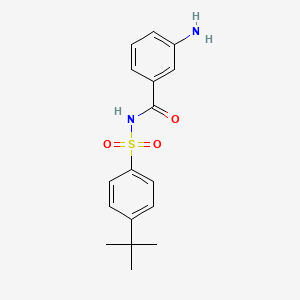

![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
